Ether, cyclohexyl pentachlorophenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ether, cyclohexyl pentachlorophenyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular ether features a cyclohexyl group and a pentachlorophenyl group, making it a unique compound with specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For Ether, cyclohexyl pentachlorophenyl, the synthesis would involve the reaction of cyclohexanol with pentachlorophenyl chloride in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods
Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. this method is typically limited to symmetrical ethers. For unsymmetrical ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethers generally undergo few reactions due to their stability. they can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of Ether, cyclohexyl pentachlorophenyl, would result in the formation of cyclohexanol and pentachlorophenyl halide .
Common Reagents and Conditions
Acidic Cleavage: HI or HBr in aqueous solution.
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for stable ethers like this compound.
Substitution: Under specific conditions, ethers can undergo substitution reactions, although this is rare due to their stability
Major Products Formed
Cleavage Products: Cyclohexanol and pentachlorophenyl halide.
Oxidation Products: Peroxides (in rare cases).
Wissenschaftliche Forschungsanwendungen
Ether, cyclohexyl pentachlorophenyl, has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique structure.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action for Ether, cyclohexyl pentachlorophenyl, primarily involves its interaction with biological molecules through its ether linkage. The compound can act as a solvent, facilitating the dissolution and interaction of various molecules. Its stability and resistance to reactions make it a useful compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Ether: A simple ether with two ethyl groups.
Cyclohexyl Methyl Ether: An ether with a cyclohexyl group and a methyl group.
Pentachlorophenyl Ether: An ether with two pentachlorophenyl groups.
Uniqueness
Ether, cyclohexyl pentachlorophenyl, is unique due to its combination of a cyclohexyl group and a pentachlorophenyl group. This combination imparts specific properties such as enhanced stability and unique reactivity compared to other ethers .
Eigenschaften
CAS-Nummer |
64436-33-5 |
---|---|
Molekularformel |
C12H11Cl5O |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-cyclohexyloxybenzene |
InChI |
InChI=1S/C12H11Cl5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
OGKJBDGAGLOKGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.